molecular formula C21H21ClN2O4S2 B15019667 (5E)-3-{[(5-chloro-2-methylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(5E)-3-{[(5-chloro-2-methylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B15019667
M. Wt: 465.0 g/mol
InChI Key: WLOXQRPHBRSFIP-GIJQJNRQSA-N
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Description

The compound (5E)-3-{[(5-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorinated phenyl group, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-{[(5-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized through the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Chlorinated Phenyl Group: The 5-chloro-2-methylphenyl group is introduced via a nucleophilic substitution reaction using an appropriate chlorinated phenylamine.

    Attachment of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is attached through a condensation reaction with an aldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for studying enzyme mechanisms and developing new biochemical assays.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, are subjects of ongoing research.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-3-{[(5-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and pharmacological activities.

    Sulfonylureas: These compounds contain a sulfonyl group and are known for their use in diabetes treatment.

    Benzothiazoles: These compounds have a benzene ring fused to a thiazole ring and exhibit diverse biological activities.

Uniqueness

The uniqueness of (5E)-3-{[(5-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H21ClN2O4S2

Molecular Weight

465.0 g/mol

IUPAC Name

(5E)-3-[(5-chloro-2-methylanilino)methyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21ClN2O4S2/c1-12-5-6-14(22)10-15(12)23-11-24-20(25)18(30-21(24)29)9-13-7-16(26-2)19(28-4)17(8-13)27-3/h5-10,23H,11H2,1-4H3/b18-9+

InChI Key

WLOXQRPHBRSFIP-GIJQJNRQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NCN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Origin of Product

United States

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